molecular formula C14H27N3O3 B2724638 1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034205-14-4

1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2724638
CAS RN: 2034205-14-4
M. Wt: 285.388
InChI Key: UIFYHMOMFRLDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, also known as THF-MPEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the use of various reagents and solvents.

Scientific Research Applications

Green Chemistry Applications

The synthesis and application of compounds related to 1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea in green chemistry are highlighted by the use of 2-methyltetrahydrofuran (MeTHF) as a greener substitute for tetrahydrofuran (THF). This replacement is noted for its efficacy in enzymatic acylation processes, showcasing MeTHF's role in enhancing the sustainability of chemical processes. The research illustrates the successful application of this green solvent in biocatalysis, providing a model for its broader use in organic media biotransformations (Simeó, Sinisterra, & Alcántara, 2009).

Synthesis and Biochemical Evaluation

Another research focus is the synthesis of flexible ureas and their evaluation as acetylcholinesterase inhibitors. This work involves optimizing the spacer length between pharmacophoric moieties to enhance inhibitory activity against acetylcholinesterase, a target for Alzheimer's disease treatment. The studies suggest that certain structural modifications, such as replacing a piperidine spacer with an ethoxyethyl chain, can maintain or slightly improve inhibitory potency, underscoring the importance of conformational flexibility in drug design (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Advanced Materials Development

The research also extends to the development of new materials, such as the synthesis of sterically hindered piperidine derivatives and their subsequent polymerization. This area explores the creation of novel methacryloyl ureas carrying a hindered piperidine and a hydroxyl group, contributing to the field of polymer chemistry by offering new insights into the synthesis and properties of multifunctional methacryloyl urea monomers and their polymers. These materials have potential applications in various industries, including coatings and adhesives, due to their unique chemical properties (Ling & Habicher, 2001).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, the exploration of N-substituted N′-ureas for their antimicrobial activities presents a significant application. This research involves the synthesis of compounds containing urea functionalities and evaluating their effectiveness against various microbial strains. The findings contribute to the ongoing search for new antimicrobial agents, offering potential leads for the development of novel therapeutics (Reddy, Reddy, & Venugopal, 2003).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-19-9-5-15-14(18)16-10-12-2-6-17(7-3-12)13-4-8-20-11-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFYHMOMFRLDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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